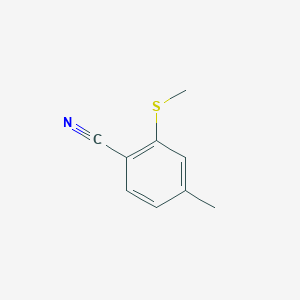

1-tert-butyl-1H-imidazole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-tert-butyl-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular weight of 152.2 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H12N2O/c1-8(2,3)10-5-4-9-7(10)6-11/h4-6H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

1-tert-butyl-1H-imidazole-2-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various heterocyclic compounds, such as indoles and pyrazoles. It has also been used in the synthesis of imidazopyridine derivatives, which have potential applications as antifungal agents. Additionally, this compound has been used in the synthesis of imidazolium salts, which have been studied for their potential applications as ionic liquids.

Mécanisme D'action

The mechanism of action of 1-tert-butyl-1H-imidazole-2-carbaldehyde is not fully understood. However, it is believed that this compound acts as a proton donor in the reaction, donating a proton to the substrate to form a new bond. Additionally, it is believed that this compound acts as a nucleophile, attacking the substrate to form a new bond.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Additionally, this compound has been studied for its potential anti-inflammatory and antioxidant effects.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 1-tert-butyl-1H-imidazole-2-carbaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is commercially available. Additionally, it is easy to handle, and the reaction is relatively straightforward. However, there are some limitations to using this compound in laboratory experiments. It is a relatively volatile compound, and its reactivity can be affected by the presence of other compounds. Additionally, it is sensitive to light and air, and its reactivity can be affected by changes in pH.

Orientations Futures

There are several potential future directions for the use of 1-tert-butyl-1H-imidazole-2-carbaldehyde in scientific research. It could be used in the synthesis of new and more complex heterocycles, such as pyridines and quinolines. Additionally, it could be used in the synthesis of new and more complex imidazopyridines, which could have potential applications as antifungal agents. Furthermore, it could be used in the synthesis of new and more complex imidazolium salts, which could have potential applications as ionic liquids. Finally, it could be studied further for its potential anti-inflammatory and antioxidant effects.

Méthodes De Synthèse

1-tert-butyl-1H-imidazole-2-carbaldehyde can be synthesized from the reaction of 1-tert-butyl-1H-imidazole and 2-chloro-2-oxoacetaldehyde. The reaction is carried out in an aqueous medium using a base, such as potassium carbonate, and a catalytic amount of a Lewis acid, such as boron trifluoride. The reaction proceeds in a single step and yields this compound as the sole product.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 1-tert-butyl-1H-imidazole-2-carbaldehyde can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-2-nitropropane", "formaldehyde", "ammonium acetate", "sodium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride", "imidazole" ], "Reaction": [ "Reduction of 2-methyl-2-nitropropane with sodium borohydride in the presence of acetic acid to yield 2-methyl-2-aminopropane", "Condensation of 2-methyl-2-aminopropane with formaldehyde in the presence of ammonium acetate and sodium hydroxide to yield 1-tert-butyl-1H-imidazole-2-carbaldehyde", "Acetylation of 1-tert-butyl-1H-imidazole-2-carbaldehyde with acetic anhydride in the presence of a catalyst to yield the final product" ] } | |

Numéro CAS |

117983-77-4 |

Formule moléculaire |

C8H12N2O |

Poids moléculaire |

152.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.